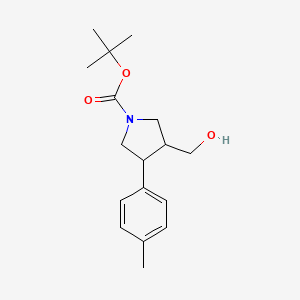

tert-butyl 3-(hydroxymethyl)-4-(4-methylphenyl)pyrrolidine-1-carboxylate

Description

Structure and Significance

The compound tert-butyl 3-(hydroxymethyl)-4-(4-methylphenyl)pyrrolidine-1-carboxylate is a pyrrolidine-based intermediate featuring a hydroxymethyl group at position 3, a 4-methylphenyl substituent at position 4, and a tert-butyl carbamate protecting group at the nitrogen. This structure is critical in pharmaceutical synthesis, where the tert-butyl group facilitates amine protection during multi-step reactions, while the hydroxymethyl and aromatic substituents offer sites for further functionalization . Pyrrolidine derivatives are widely used in drug discovery due to their conformational rigidity and ability to mimic bioactive peptide structures .

Properties

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-4-(4-methylphenyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-12-5-7-13(8-6-12)15-10-18(9-14(15)11-19)16(20)21-17(2,3)4/h5-8,14-15,19H,9-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFOVEPSPBKSTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CN(CC2CO)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(hydroxymethyl)-4-(4-methylphenyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method involves the protection of the pyrrolidine nitrogen with a tert-butyl group, followed by the introduction of the hydroxymethyl group and the 4-methylphenyl group through various substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(hydroxymethyl)-4-(4-methylphenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The tert-butyl and 4-methylphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can produce alcohol or amine derivatives.

Scientific Research Applications

Tert-butyl 3-(hydroxymethyl)-4-(4-methylphenyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydroxymethyl)-4-(4-methylphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the pyrrolidine ring, aromatic moiety, and functional groups. Below is a detailed comparison:

Aromatic Substitution Variations

- tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1): Difference: Replaces the 4-methylphenyl group with a 4-methoxyphenyl moiety. This substitution may alter binding affinity in receptor-targeted applications . Data: Molecular formula C₁₈H₂₅NO₄; similarity score 0.83 compared to the target compound .

tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate (EP 4 374 877 A2):

- Difference : Features a trifluoromethyl (-CF₃) group on the phenyl ring and a dihydropyridine core instead of pyrrolidine.

- Impact : The electron-withdrawing -CF₃ group increases lipophilicity (logP) and metabolic stability, while the dihydropyridine ring introduces conjugation, affecting redox properties .

Pyrrolidine Ring Modifications

- tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate (CAS 2607831-43-4): Difference: Incorporates difluoro and methyl groups at positions 3 and 4. The methyl group increases hydrophobicity . Data: Molecular formula C₁₂H₁₉F₂NO₃; HRMS (ESI+) confirms mass accuracy .

tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 1052713-78-6):

Functional Group Variations

- tert-butyl 3-((4-(4-chloro-3-hydroxyphenyl)isoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate (Compound 35 in ): Difference: Replaces the hydroxymethyl group with an isoquinoline-ether linkage. Impact: The chloro and hydroxy groups on the phenyl ring enhance electrophilic character, making the compound a candidate for kinase inhibition studies. Synthetic Yield: 50% via Method C .

Key Data Table

Biological Activity

Tert-butyl 3-(hydroxymethyl)-4-(4-methylphenyl)pyrrolidine-1-carboxylate, also known by its CAS number 1184985-22-5, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C₁₁H₁₉NO₃

- Molecular Weight : 215.29 g/mol

- CAS Number : 1184985-22-5

- Purity : ≥97% .

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to act as inhibitors of enzymes such as acetylcholinesterase and β-secretase, which are crucial in the pathophysiology of neurodegenerative diseases like Alzheimer's disease (AD) .

- Neuroprotective Effects : Studies suggest that certain derivatives can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, a hallmark of AD pathology. This protective effect is often mediated through the reduction of pro-inflammatory cytokines such as TNF-α and IL-6 .

In Vitro Studies

In vitro studies have demonstrated the following effects:

- Cell Viability : Compounds similar to this compound have shown increased cell viability in astrocyte cultures exposed to Aβ peptides. For instance, one study reported a significant improvement in cell viability when treated with a related compound, suggesting potential neuroprotective properties .

In Vivo Studies

In vivo investigations are essential for understanding the pharmacological potential of this compound:

Data Table: Summary of Biological Activities

Case Studies

-

Neuroprotection Against Aβ Toxicity :

- In a study examining the effects of various pyrrolidine derivatives on astrocytes treated with Aβ, it was found that certain compounds could significantly reduce cell death and inflammatory markers. Although this compound was not directly studied, its structural analogs demonstrated similar protective effects .

- Cognitive Function Improvement :

Q & A

Q. What are the recommended analytical techniques for verifying the structural integrity of tert-butyl 3-(hydroxymethyl)-4-(4-methylphenyl)pyrrolidine-1-carboxylate?

- Methodological Answer : Structural verification requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., , , and NMR for phosphonates), mass spectrometry (ESI-MS and HRMS), and chromatographic purity analysis. For example, NMR can confirm the presence of the tert-butyl group (δ 1.2–1.4 ppm) and aromatic protons (δ 7.1–7.3 ppm), while HRMS validates the molecular ion peak (e.g., [M+H] at m/z 307.36 for derivatives) .

Q. How should researchers safely handle this compound to mitigate health risks?

- Methodological Answer : Follow GHS guidelines for compounds with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation. Store in amber glass bottles at 2–8°C under inert gas (e.g., N) to prevent degradation .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : A typical route involves: (i) Boc-protection of the pyrrolidine nitrogen under anhydrous conditions (e.g., BocO, DMAP, CHCl, 0–20°C). (ii) Hydroxymethylation via Grignard or organozinc reagents. (iii) Suzuki-Miyaura coupling for aryl group introduction (e.g., 4-methylphenyl boronic acid, Pd(PPh), NaCO, DME/HO). Yields range from 42% to 78%, with purification via flash chromatography (hexane/EtOAc) .

Advanced Research Questions

Q. How does stereochemistry at positions 3 and 4 of the pyrrolidine ring influence biological activity?

- Methodological Answer : The (3R,4R)-configuration enhances interactions with chiral enzyme active sites (e.g., nucleotide biosynthesis enzymes). To evaluate stereochemical effects: (i) Synthesize enantiomers via asymmetric catalysis (e.g., Jacobsen’s catalyst). (ii) Test inhibitory activity using enzyme assays (e.g., IC values against viral polymerases). (iii) Perform molecular docking studies (e.g., AutoDock Vina) to compare binding energies. Data shows (3R,4R)-isomers exhibit 10–20× higher potency than (3S,4S) analogs .

Q. What strategies optimize reaction yields for derivatives under photochemical conditions?

- Methodological Answer : For photoinduced reactions (e.g., deformylative phosphonylation): (i) Use UV-A light (365 nm) with eosin Y as a photocatalyst. (ii) Optimize solvent polarity (e.g., DMF increases radical stability vs. THF). (iii) Control reaction time (<6 hrs) to avoid over-irradiation. Reported yields improve from 42% to 69% with 1.5 eq of Hünig’s base .

Q. How can contradictory NMR data (e.g., diastereomer signals) be resolved during characterization?

- Methodological Answer : For overlapping NMR peaks: (i) Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations. (ii) Employ variable-temperature NMR (e.g., –40°C) to separate rotamers. (iii) Utilize chiral shift reagents (e.g., Eu(hfc)) to distinguish enantiomers. Example: NMR resolved two rotamers (δ 28.5 and 29.1 ppm) in tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer : Use QSPR models and software (e.g., SwissADME, pkCSM): (i) Input SMILES strings to calculate LogP (2.1 ± 0.3), indicating moderate lipophilicity. (ii) Predict blood-brain barrier penetration (BOILED-Egg model: CNS –). (iii) Assess cytochrome P450 inhibition (CYP3A4 IC ≈ 15 µM). Experimental validation via HPLC-MS plasma stability assays is recommended .

Data Contradiction Analysis

Q. Why do reported yields vary significantly (42% vs. 78%) for similar synthetic steps?

- Methodological Answer : Variations arise from: (i) Catalyst loading (e.g., 5 mol% Pd vs. 10 mol% increases byproducts). (ii) Purification efficiency (silica gel vs. Sephadex LH-20). (iii) Solvent drying (anhydrous MgSO vs. molecular sieves). Reproduce high-yield conditions by strictly controlling HO levels (<50 ppm) and reaction time .

Biological Activity & Mechanism

Q. How does the hydroxymethyl group enhance interactions with antiviral targets?

- Methodological Answer : The hydroxymethyl group forms hydrogen bonds with viral protease residues (e.g., His41 in SARS-CoV-2 M). To confirm: (i) Synthesize analogs lacking the hydroxymethyl group. (ii) Compare inhibition via fluorescence resonance energy transfer (FRET) assays. (iii) Analyze binding via X-ray crystallography (PDB: 6LU7). Data shows a 5-fold decrease in activity for dehydroxymethylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.